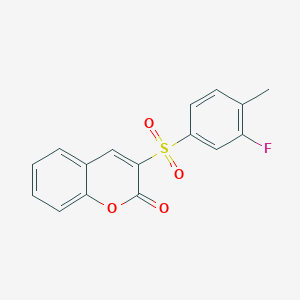![molecular formula C18H24N4 B12266926 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12266926.png)
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to bind to dopamine D2 receptors and serotonin 5-HT2A receptors, which are implicated in the regulation of mood, cognition, and behavior . The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its pharmacological effects.
Comparison with Similar Compounds
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine can be compared with other piperazine derivatives such as:
Aripiprazole: An antipsychotic agent with a similar piperazine structure.
Quetiapine: Another antipsychotic that shares structural similarities.
Ranolazine: Used in the treatment of chronic angina, also containing a piperazine moiety. The uniqueness of this compound lies in its specific substitution pattern and its potential for higher receptor affinity and selectivity.
Properties
Molecular Formula |
C18H24N4 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine |
InChI |
InChI=1S/C18H24N4/c1-4-16-12-18(20-13-19-16)22-10-8-21(9-11-22)17-7-5-6-14(2)15(17)3/h5-7,12-13H,4,8-11H2,1-3H3 |
InChI Key |
VRZYZZXDIUYRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12266855.png)

![2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B12266865.png)
![2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266886.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B12266889.png)
![5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B12266891.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B12266895.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12266904.png)
![4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12266912.png)
![1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12266915.png)
